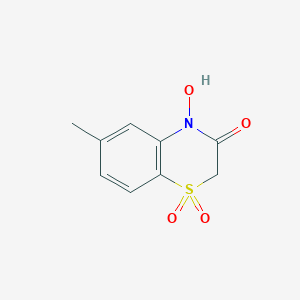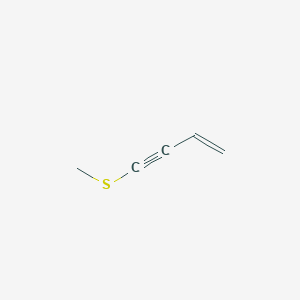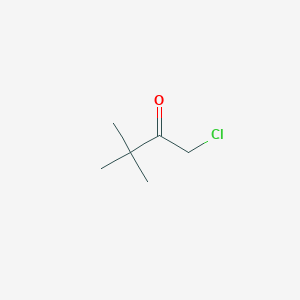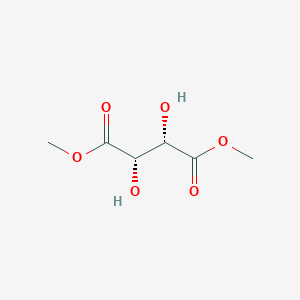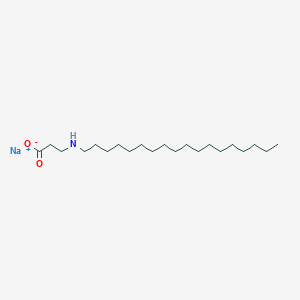
Mercury(II) chromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(II) chromate is a compound that can be prepared using HgCl2 . It is generally available in most volumes, including high purity, submicron, and nanopowder forms .
Synthesis Analysis
Mercury(II) chromate can be synthesized using hydrothermal methods . The process involves reacting mercury(II) with chromates(VI) under hydrothermal conditions .Molecular Structure Analysis
The molecular formula of Mercury(II) chromate is HgCrO4 . It adopts the CrVO4 structure type and is composed of slightly distorted [HgO6] octahedra . The structure contains tetrahedral chromate anions CrO42− as the second building units with average Cr-O distances of approximately 1.65 A .Chemical Reactions Analysis
Mercury(II) chromate can undergo various reactions. For instance, it can react with reducing agents, such as Sn2+ and Fe2+, to reduce mercury (I) to the metal . Additionally, a colorimetric mercury (II) assay based on the Hg (II)-stimulated peroxidase mimicking activity of a nanocomposite has been developed .Physical And Chemical Properties Analysis
Mercury(II) chromate is a compound with low melting and boiling points . It is a poor conductor of heat but a fair conductor of electricity .Scientific Research Applications
Electrode Modification for Mercury Detection : Diphenylcarbazone modified electrodes have been used for the determination of mercury in aqueous solutions. The method involves complexation of Mercury(II) ions in acidic solution, followed by reduction and anodic stripping in differential-pulse mode. This technique can be used for mercury speciation analysis (Labuda & Plaskoňi, 1990).
Oxidase Mimetic Activity of Nanoparticles for Mercury(II) Sensing : Research on citrate-capped silver nanoparticles has shown oxidase-like activity sensitive to the concentration of Mercury(II) ions. This finding suggests potential for enzyme mimetics in detecting Mercury(II) (Wang et al., 2014).
Microfluidic Paper-based Analytical Devices : Utilization of unmodified silver nanoparticles in a microfluidic paper-based analytical device for chromatic analysis has been shown to be effective for the sensitive and selective determination of Mercury(II). This technique can be used for rapid analysis of trace Mercury(II) in water samples (Meelapsom et al., 2016).
Enzyme Reactor Electrode for Mercury(II) Detection : Urease immobilized in an enzyme reactor has been used to determine Mercury(II). The method is based on the inhibition of urea splitting by Mercury(II), measured by an ammonia gas electrode. This approach could be useful for the determination of free and complexed metal ions (Ögren & Johansson, 1978).
Chromatographic Techniques for Mercury(II) Analysis : Gas-liquid chromatography has been applied to the analysis of Mercury(II) compounds, particularly in environmental and health research, to understand the chemistry and biocoordination of Mercury(II) in its various chemical forms (Mushak, 1973).
Biosensors for Mercury(II) Detection : Development of biosensors, such as a fluorescence-based biosensor using green fluorescent protein, for noninvasive and real-time imaging of Mercury(II) uptake in living cells. This approach can provide insights into the distribution of Mercury(II) in biological systems (Chapleau et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on Mercury(II) chromate could focus on its potential applications in sensing materials for Hg2+ ion detection . The challenges and prospects of fluorescent Hg2+ ion probes are briefly presented . The development of novel fluorescent Hg2+ ion probes to promote their applications is a potential future direction .
properties
IUPAC Name |
dioxido(dioxo)chromium;mercury(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Hg.4O/q;+2;;;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLCRBHDOFCYRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Hg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrHgO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158700 |
Source


|
| Record name | Mercury(II) chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13444-75-2 |
Source


|
| Record name | Mercury(II) chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury(II) chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

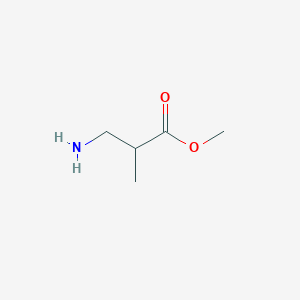
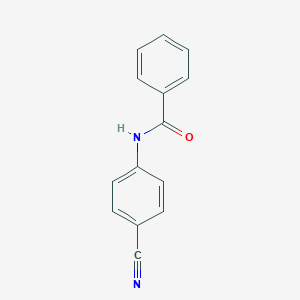
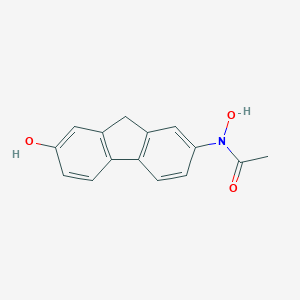
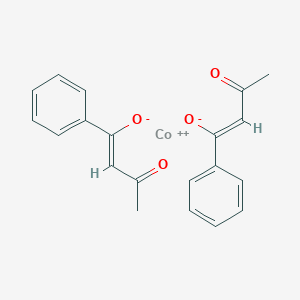
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
